molecular formula C14H16ClN3O4S2 B2445452 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1172721-00-4

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B2445452
CAS No.: 1172721-00-4
M. Wt: 389.87
InChI Key: OXQWAPNXTOPTRJ-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O4S2 and its molecular weight is 389.87. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-10-7-14(18(16-10)12-5-6-23(19,20)9-12)17-24(21,22)13-4-2-3-11(15)8-13/h2-4,7-8,12,17H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQWAPNXTOPTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3O4SC_{15}H_{18}ClN_{3}O_{4}S, with a molecular weight of approximately 385.84 g/mol. The structure includes a chloro substituent, a sulfonamide group, and a pyrazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC15H18ClN3O4SC_{15}H_{18}ClN_{3}O_{4}S
Molecular Weight385.84 g/mol
CAS Number[insert CAS number]
SolubilitySoluble in DMSO

Biological Activity

Research indicates that this compound exhibits significant bioactive properties, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial effects against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that it effectively inhibits carbonic anhydrase and certain proteases, suggesting potential applications in treating conditions like glaucoma and cancer.

3. Anticancer Properties

In cell line studies, the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.

The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:

  • Binding Affinity : The sulfonamide group is known to enhance binding affinity to target proteins, potentially altering their function.
  • Signal Transduction : By modulating key signaling pathways, the compound may influence cellular responses to external stimuli.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Viability

Research published in Cancer Research assessed the cytotoxic effects of the compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example, the pyrazole core is functionalized via sulfonamide coupling under anhydrous conditions using DMF or THF as solvents. Temperature control (0–5°C for exothermic steps) and stoichiometric ratios of sulfonyl chloride intermediates are critical for yield optimization . Purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity, particularly for distinguishing between pyrazole and tetrahydrothiophene-dioxide moieties .
  • Infrared (IR) Spectroscopy : Identifies sulfonamide (S=O stretching at ~1150–1300 cm1^{-1}) and sulfone (asymmetric stretching at ~1300–1350 cm1^{-1}) functional groups .
  • Single-Crystal X-ray Diffraction : Resolves stereoelectronic effects and intramolecular interactions, such as hydrogen bonding between sulfonamide NH and adjacent oxygen atoms .

Q. What are the typical challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts during chromatography. Recrystallization using mixed solvents (e.g., ethanol/water) improves purity. For chromatographic separation, adjusting the mobile phase polarity (e.g., adding 1–2% triethylamine) mitigates tailing caused by residual acidic protons .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthetic pathway for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and reaction energetics for key steps, such as sulfonamide bond formation. Reaction path searches using quantum chemical software (e.g., Gaussian) identify optimal intermediates, reducing trial-and-error experimentation. Computational screening of solvent effects (via COSMO-RS models) further refines reaction conditions .

Q. How do researchers resolve contradictions in reported biological activity data for structurally similar sulfonamide derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Meta-analyses of dose-response curves and purity validation (HPLC ≥95%) are essential. For example, conflicting enzyme inhibition data may be resolved by standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays) and validating results with orthogonal techniques like Surface Plasmon Resonance (SPR) .

Q. What strategies are employed to elucidate reaction mechanisms involving the sulfonamide group under varying conditions?

  • Methodological Answer : Isotopic labeling (18^{18}O or 34^{34}S) tracks sulfonamide reactivity during hydrolysis or nucleophilic substitution. Kinetic studies (e.g., monitoring by 19^19F NMR for trifluoromethyl groups) reveal rate-determining steps. For example, acid-catalyzed sulfonamide cleavage proceeds via a tetrahedral intermediate, confirmed by trapping with NaBH4_4 .

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